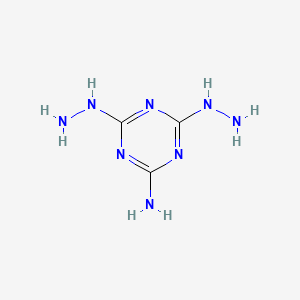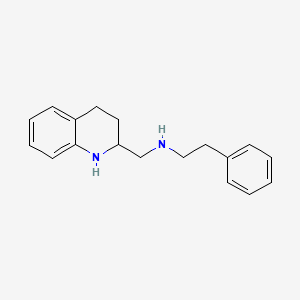
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenethylamino group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- typically involves multi-step organic reactions. One common method includes the reduction of quinoline derivatives followed by the introduction of the phenethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the substitution reactions are facilitated by catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further hydrogenate the compound, often using catalysts such as platinum or palladium.
Substitution: Nucleophilic substitution reactions are common, where the phenethylamino group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride, platinum, palladium
Substitution: Alkyl halides, acyl chlorides, palladium on carbon
Major Products
The major products formed from these reactions include various quinoline derivatives, N-oxides, and further hydrogenated tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- Quinoline, 1,2,3,4-tetrahydro-2-methyl-
- Quinoline, 1,2,3,4-tetrahydro-
- Tetrahydroquinoline
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-2-((phenethylamino)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its phenethylamino group enhances its potential as a bioactive compound, making it a valuable target for drug discovery and development.
Properties
CAS No. |
23766-89-4 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-phenyl-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H22N2/c1-2-6-15(7-3-1)12-13-19-14-17-11-10-16-8-4-5-9-18(16)20-17/h1-9,17,19-20H,10-14H2 |
InChI Key |
SDDCXRABBOAPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CNCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


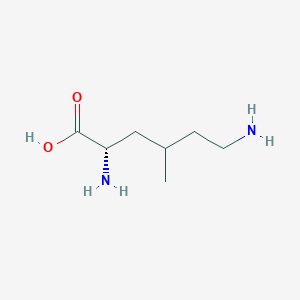
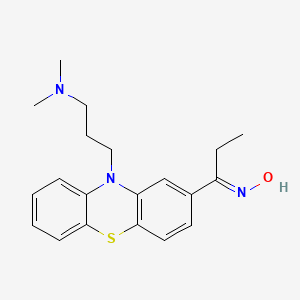
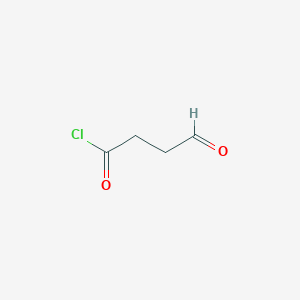
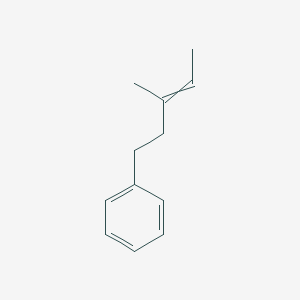


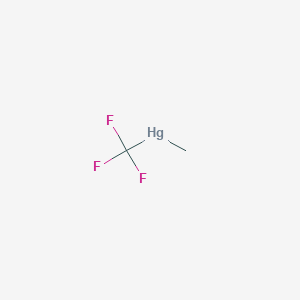
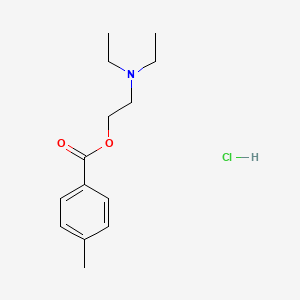
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
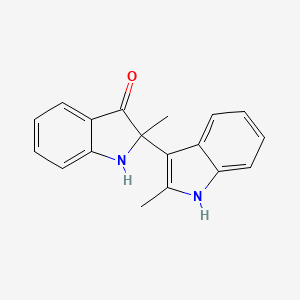
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
